4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane
CAS No.: 1350713-20-0
Cat. No.: VC2857353
Molecular Formula: C10H19BO2
Molecular Weight: 182.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350713-20-0 |
|---|---|
| Molecular Formula | C10H19BO2 |
| Molecular Weight | 182.07 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(1S,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 |
| Standard InChI Key | TUXCUWZCFQDMLZ-YUMQZZPRSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC2C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC2C |
Introduction
Chemical Identity and Properties
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane belongs to the class of cyclopropylboronic acid pinacol esters, featuring a characteristic trans-2-methyl-cyclopropyl moiety. This compound is identified by the CAS registry number 1350713-20-0 and demonstrates important structural characteristics that influence its chemical behavior .
Structural Features
The molecule contains several key structural elements that contribute to its chemical properties:
-
A cyclopropyl ring with a trans-methyl substituent, creating defined stereochemistry
-
A boronic acid moiety protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
-
A carbon-boron bond that serves as a reactive site for various transformations
-
A sterically hindered environment around the boron center due to the tetramethyl substitution pattern
This unique structural arrangement provides the compound with specific reactivity patterns that make it valuable in stereoselective synthesis applications.
Synthesis Methodologies
The synthesis of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane typically employs specialized reaction conditions to ensure formation of the trans-configured cyclopropyl moiety.
Photoredox-Catalyzed Borocyclopropanation
One of the most effective approaches for synthesizing this compound involves visible-light photoredox catalysis, which enables borocyclopropanation of appropriate alkene precursors:
-
The reaction typically begins with unactivated olefins as substrates
-
2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as the borylating reagent
-
A photoredox catalyst such as Ru(phen)₃₂ facilitates the reaction under visible light irradiation
-
DIPEA (N,N-Diisopropylethylamine) is commonly used as a base
The general procedure follows this sequence:
-
Preparation of an oven-dried Schlenk tube with the olefin substrate
-
Addition of the borylating reagent and photoredox catalyst
-
Evacuation and nitrogen backfilling of the reaction vessel
-
Addition of solvent (typically DCM) and base
-
Irradiation with visible light for approximately 15 hours at room temperature
Stereoselectivity Considerations
The trans configuration of the methyl group on the cyclopropyl ring is critical for the compound's identity and applications. This stereochemistry is typically controlled during the synthesis process:
-
The reaction conditions can influence the diastereomeric ratio of products
-
Optimization studies typically monitor the trans:cis ratio using analytical techniques such as NMR spectroscopy
-
Purification procedures, including column chromatography, are employed to isolate the desired trans isomer
The stereoselectivity of the reaction can be influenced by various factors including substrate structure, catalyst loading, temperature, and reaction time, requiring careful optimization to maximize yield of the desired trans isomer.
Applications in Organic Synthesis
4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane serves as a versatile building block in organic synthesis due to its unique structural features and reactivity profile.
Cross-Coupling Reactions
The compound has significant applications in cross-coupling methodologies:
-
Suzuki-Miyaura coupling reactions with aryl halides to form cyclopropyl-aryl derivatives
-
Can be used in the synthesis of complex molecules containing stereodefined cyclopropyl units
-
Enables the introduction of the trans-2-methyl-cyclopropyl moiety into diverse molecular scaffolds
The coupling reactions typically employ palladium catalysts, bases such as potassium tert-butoxide, and appropriate ligands like RuPhos to facilitate the transformation.
C-B Bond Functionalization
The reactive C-B bond allows for various transformations:
-
Oxidation to yield the corresponding alcohol
-
Conversion to amines through amination protocols
-
Homologation reactions to extend the carbon chain
-
Halogenation to produce the corresponding cyclopropyl halides
-
Protodeboronation to generate the parent cyclopropane derivative
These transformations provide access to a diverse array of cyclopropyl-containing compounds with defined stereochemistry, making 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane a valuable synthetic intermediate.
Comparative Analysis with Related Compounds
To understand the unique properties of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane, it is informative to compare it with structurally related compounds.
Structural Analogs
Several related cyclopropylboronic esters exhibit similar but distinct properties:
| Compound | CAS Number | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane | 126689-04-1 | 182.07 g/mol | Methyl group at position 1 instead of position 2 |
| 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 126689-01-8 | 168.05 g/mol | No methyl substituent on cyclopropyl ring |
| 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane | 195062-57-8 | Different | Aromatic tolyl group instead of cyclopropyl |
These structural differences significantly impact reactivity patterns and applications in organic synthesis .
Reactivity Comparisons
Different cyclopropylboronic esters demonstrate variable reactivity in synthetic transformations:
-
The trans-2-methyl configuration in the target compound provides specific stereochemical outcomes in coupling reactions
-
Compounds without the methyl substituent (like 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically show higher reactivity due to decreased steric hindrance
-
The position of the methyl group (1-methyl vs. 2-methyl) affects the strain energy of the cyclopropyl ring, influencing stability and reactivity
These reactivity differences are crucial considerations when selecting the appropriate boronic ester reagent for specific synthetic applications.
Current Research and Future Directions
Research involving 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane and related compounds continues to evolve, with several promising directions emerging.
Recent Research Findings
Recent investigations have highlighted several important applications:
-
Use in stereoselective synthesis of natural products containing cyclopropane rings
-
Development of more efficient catalytic systems for borocyclopropanation reactions
-
Application in medicinal chemistry for the development of cyclopropyl-containing drug candidates
These research directions demonstrate the continuing importance of cyclopropylboronic esters in contemporary organic synthesis.
Future Prospects
Several promising avenues for future research include:
-
Development of asymmetric catalytic methodologies for preparing enantiomerically pure cyclopropylboronic esters
-
Investigation of novel cross-coupling protocols with unusual electrophiles
-
Exploration of cyclopropylboronic esters in materials science applications
-
Computational studies to better understand the unique reactivity patterns
-
Green chemistry approaches to the synthesis of these compounds using sustainable catalysts and conditions
These research directions will likely expand the synthetic utility and applications of 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)- dioxaborolane in coming years.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume